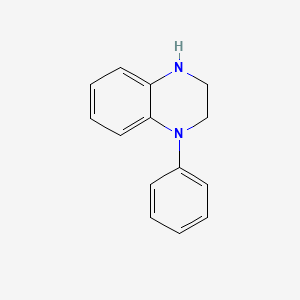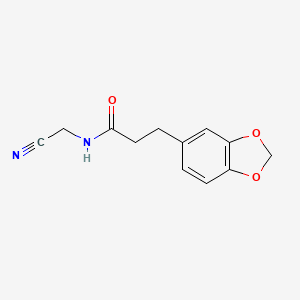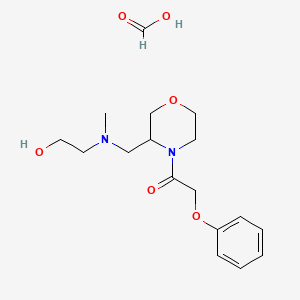![molecular formula C20H23NO6 B2926150 [2-(3,4-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate CAS No. 386262-08-4](/img/structure/B2926150.png)
[2-(3,4-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(3,4-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate, also known as TMB-4, is a synthetic compound that has gained attention for its potential use in medical research. TMB-4 is a derivative of the natural compound resveratrol, which is found in grapes and red wine. Resveratrol has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. TMB-4 has been synthesized to enhance these properties and make it more effective in medical research.
Mécanisme D'action
Target of Action
It is known that 3,4,5-trimethoxybenzoate derivatives are closely related to gallic acid and methyl gallates, which are naturally occurring secondary metabolites found in plants . These compounds possess remarkable biological activities including antimicrobial, anti-inflammatory, and anticancer properties .
Mode of Action
It is suggested that the compound interacts with anionic phospholipid membranes, perturbing the thermotropic gel to liquid crystalline phase transition . In the gel phase, the compound promotes the formation of interdigitation, and in the liquid crystalline phase, it decreases the bilayer thickness and increases the hydrogen bonding pattern of the interfacial region of the bilayer .
Biochemical Pathways
The compound’s interaction with anionic phospholipid membranes suggests that it could influence membrane-associated processes and signaling pathways .
Result of Action
It is known that the compound shows strong antiproliferative activity against malignant melanoma cells
Avantages Et Limitations Des Expériences En Laboratoire
[2-(3,4-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate has a number of advantages for lab experiments. It is easy to synthesize and has high purity. This compound is also soluble in organic solvents, which makes it easy to use in experiments. However, this compound has some limitations. It is a synthetic compound, which means that it may not have the same biological activity as natural compounds. In addition, this compound has not been extensively studied in vivo, which means that its potential effects in humans are not fully understood.
Orientations Futures
There are a number of future directions for research on [2-(3,4-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate. One area of research is the potential use of this compound in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to have neuroprotective properties, which could make it a promising treatment for these diseases. Another area of research is the potential use of this compound in treating cancer. This compound has been shown to have anti-cancer properties, and further research could help determine its potential as a cancer treatment. Finally, future research could focus on understanding the mechanism of action of this compound in more detail, which could help identify new targets for drug development.
Méthodes De Synthèse
[2-(3,4-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate is synthesized through a multi-step process that involves the reaction of resveratrol with various reagents. The synthesis method has been optimized to produce high yields of this compound with high purity. The final product is a white powder that is soluble in organic solvents.
Applications De Recherche Scientifique
[2-(3,4-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate has been studied for its potential use in medical research. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. This compound has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells and reduce inflammation. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
[2-(3,4-dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6/c1-12-6-7-15(8-13(12)2)21-18(22)11-27-20(23)14-9-16(24-3)19(26-5)17(10-14)25-4/h6-10H,11H2,1-5H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDNRSNYFUUHTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-allyl 5-(4-chlorophenyl)-2-(isoquinolin-7-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2926067.png)

![1-[1-(3-Chloropyridin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2926070.png)
![1-[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2926072.png)



![4-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2926081.png)






